

Spectroscopic Profile of 6-Bromo-5-nitropyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-5-nitropyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **6-Bromo-5-nitropyridin-2-amine**. Due to a lack of available experimental data in peer-reviewed literature, this document focuses on computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed interpretations, and standardized experimental protocols for acquiring such data. A logical workflow for spectroscopic analysis is also presented. This document is intended to serve as a foundational resource for researchers working with or synthesizing this compound.

Introduction

6-Bromo-5-nitropyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The presence of an amine, a nitro group, and a bromine atom on the pyridine ring offers multiple sites for further functionalization. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. This guide provides an in-depth, albeit predicted, spectroscopic profile to aid in the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **6-Bromo-5-nitropyridin-2-amine**. It is crucial to note that these are computationally generated values and should be confirmed with experimental data once available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data (Solvent: DMSO- d_6 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.2 - 8.4	Singlet	1H	H-4
~7.8 - 8.0	Singlet	1H	H-3
~7.0 - 7.5	Broad Singlet	2H	NH ₂

Predicted ^{13}C NMR Data (Solvent: DMSO- d_6 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~158 - 162	C-2
~145 - 150	C-4
~135 - 140	C-5
~115 - 120	C-6
~110 - 115	C-3

Interpretation: The ^1H NMR spectrum is expected to be relatively simple, showing two distinct singlets for the aromatic protons H-3 and H-4. The downfield shift of H-4 is anticipated due to the strong electron-withdrawing effect of the adjacent nitro group. The protons of the amine group are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

In the ^{13}C NMR spectrum, five distinct signals are predicted for the pyridine ring carbons. The carbon bearing the amino group (C-2) is expected at the most downfield position, while the carbon attached to the bromine (C-6) will also be significantly shifted. The presence of the nitro group will deshield the C-5 and C-4 positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
1620 - 1580	Medium	N-H bend (scissoring)
1550 - 1500	Strong	Asymmetric NO_2 stretch
1360 - 1320	Strong	Symmetric NO_2 stretch
1600 - 1450	Medium to Weak	C=C and C=N stretching (aromatic ring)
1200 - 1000	Medium	C-N stretch
700 - 550	Medium to Strong	C-Br stretch

Interpretation: The IR spectrum will be characterized by the distinct vibrations of the amino and nitro functional groups. The primary amine should give rise to a characteristic doublet in the high-frequency region due to asymmetric and symmetric N-H stretching. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are expected in the mid-frequency range. The presence of the pyridine ring will be confirmed by C=C and C=N stretching bands. A band in the lower frequency region will indicate the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
217/219	High	[M] ⁺ (Molecular ion)
187/189	Medium	[M - NO] ⁺
171/173	Medium	[M - NO ₂] ⁺
138	Low	[M - Br] ⁺
92	Medium	[M - Br - NO ₂] ⁺

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ with a characteristic isotopic pattern (approximately 1:1 ratio for m/z and m/z+2) due to the presence of a bromine atom. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO₂ (46 amu). The loss of the bromine radical (79/81 amu) is another expected fragmentation.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample.

3.1. NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-Bromo-5-nitropyridin-2-amine** in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **¹³C NMR Acquisition:** Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (δ 2.50 for ^1H and δ 39.52 for ^{13}C in DMSO-d_6).

3.2. IR Spectroscopy

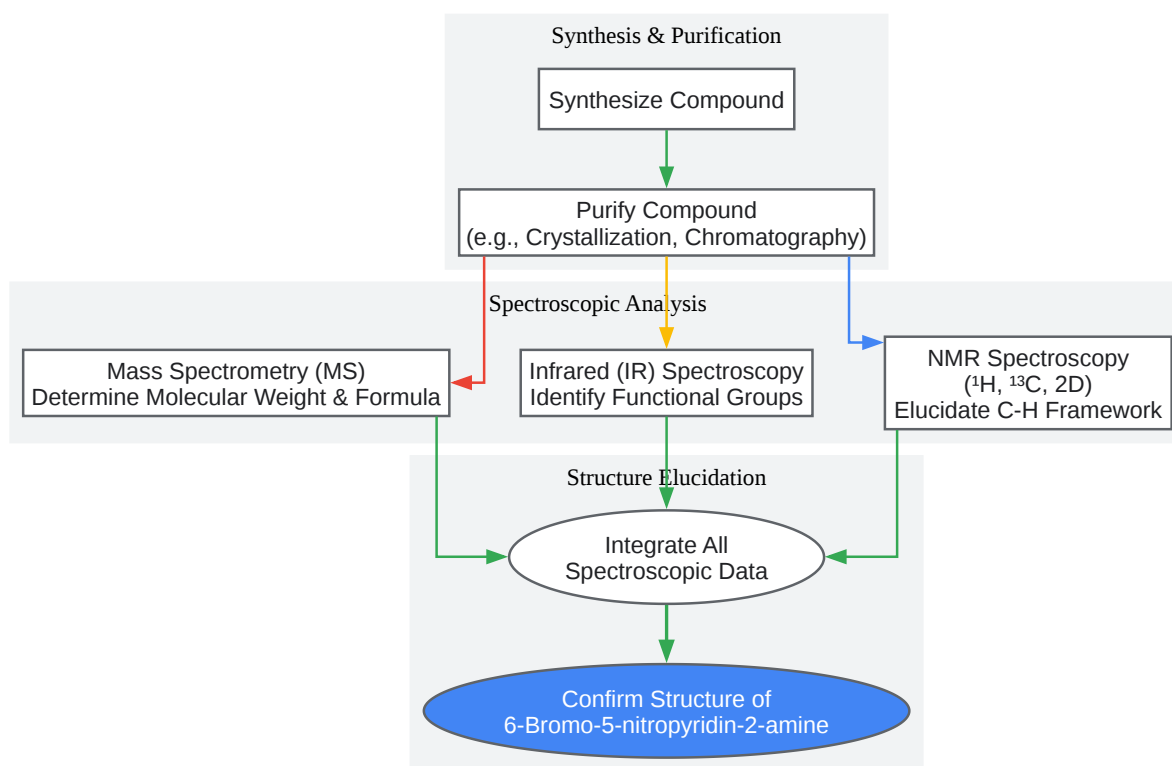
- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of $4000\text{--}400\text{ cm}^{-1}$. Co-add 16-32 scans at a resolution of 4 cm^{-1} for a good quality spectrum.
- **Data Processing:** Perform a background subtraction using a spectrum of the clean ATR crystal.

3.3. Mass Spectrometry (EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a GC-MS system.
- **Ionization:** Ionize the sample using a standard electron ionization source (typically 70 eV).
- **Mass Analysis:** Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like **6-Bromo-5-nitropyridin-2-amine**.



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